molecular formula C8H6FN3 B1443367 2-fluoro-6-(1H-imidazol-1-yl)pyridine CAS No. 1250924-92-5

2-fluoro-6-(1H-imidazol-1-yl)pyridine

Cat. No. B1443367
M. Wt: 163.15 g/mol
InChI Key: YOUCELIDCKBNDN-UHFFFAOYSA-N
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Description

2-fluoro-6-(1H-imidazol-1-yl)pyridine is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety possessing three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is a key component in the development of new drugs .


Synthesis Analysis

Imidazole was first synthesized from glyoxal and ammonia . In a specific synthesis process, a solution of NaOH was added dropwise to a mixture of 4-(1H-imidazol-1-yl)benzaldehyde and a corresponding substituted acetophenone in methanol, with continuous stirring at ambient temperature .


Molecular Structure Analysis

The molecular formula of 2-fluoro-6-(1H-imidazol-1-yl)pyridine is C8H6FN3, and it has a molecular weight of 163.15 . The InChI code is 1S/C8H6FN3/c9-7-2-1-3-8(11-7)12-5-4-10-6-12/h1-6H .


Physical And Chemical Properties Analysis

2-fluoro-6-(1H-imidazol-1-yl)pyridine is a powder that is stored at room temperature .

Scientific Research Applications

  • Pharmaceutical Applications

    • Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .
    • Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
    • There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .
  • Fluorescent Applications

    • A new series of methoxy and hydroxyl group substituted triphenylamine (TPA)-imidazole fluorescent molecules have been synthesized .
    • These molecules exhibited strong solution fluorescence and molecular structure and conformation controlled fluorescence photoswitching, solid state fluorescence and halochromism .
    • Methoxy substituted molecules displayed strong fluorescence both in solution and solid state . Solid state structural studies revealed strong intramolecular H-bonding in the crystal lattice .
    • Interestingly, highly twisted structure showed rare light induced reversible fluorescence switching in CHCl3 . The observation of isobestic point in time dependent fluorescence photoswitching studies indicated structural isomer conversion .
    • Further, acid sensitive imidazole nitrogen has been made use to demonstrate solid state fluorescence switching via halochromism .
  • Antimicrobial Applications

    • Imidazole derivatives show different biological activities such as antibacterial and antimycobacterial .
    • For instance, Nandha et al. synthesized 2-((1H-imidazol-1-yl)methyl)-6-substituted-5-fluoro-1H-benzo[d]imidazole and evaluated it for anti-tubercular activity against Mycobacterium tuberculosis strain by MABA assay using Isoniazid as a reference drug .
  • Antitumor Applications

    • Imidazole derivatives also show antitumor activity .
    • There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring such as dacarbazine (used for Hodgkin’s disease) .
  • Antidiabetic Applications

    • Imidazole derivatives have been reported to show antidiabetic activity .
  • Positron Emission Tomography (PET) Tracer

    • A novel compound 4-(6-fluoro-4-(5-isopropoxy-1H-indazol-3-yl)pyridin-2-yl)morpholine (FIPM) was synthesized and labeled with fluorine-18 (18 F), to develop a positron emission tomography (PET) tracer for in vivo visualization of LRRK2 in the brain .
  • Anti-inflammatory Applications

    • Imidazole derivatives show anti-inflammatory activity .
    • For instance, some commercially available drugs which contain 1, 3-diazole ring such as azathioprine (used for rheumatoid arthritis) .
  • Antioxidant Applications

    • Imidazole derivatives have been reported to show antioxidant activity .
  • Antipyretic Applications

    • Imidazole derivatives have been reported to show antipyretic activity .
  • Anti-amoebic Applications

    • Imidazole derivatives have been reported to show anti-amoebic activity .
  • Antihelmintic Applications

    • Imidazole derivatives have been reported to show antihelmintic activity .
    • For instance, thiabendazole is a commercially available drug which contains 1, 3-diazole ring and is used as an antihelmintic .
  • Antifungal and Ulcerogenic Applications

    • Imidazole derivatives have been reported to show antifungal and ulcerogenic activities .
    • For instance, omeprazole and pantoprazole are commercially available drugs which contain 1, 3-diazole ring and are used for antiulcer .

properties

IUPAC Name

2-fluoro-6-imidazol-1-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FN3/c9-7-2-1-3-8(11-7)12-5-4-10-6-12/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOUCELIDCKBNDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)F)N2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-fluoro-6-(1H-imidazol-1-yl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Z Wang, X Sun, W Fu, C Xu, B Ji - Journal of Luminescence, 2018 - Elsevier
Four new mononuclear cationic four-coordinate Cu(I) complexes supported by N-heterocyclic carbene (NHC) ligands bearing electron-donating/withdrawing groups and diphosphine …
Number of citations: 15 www.sciencedirect.com

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